p-Iodoclonidine hydrochloride

Radioligand Binding Autoradiography Receptor Pharmacology

p-Iodoclonidine hydrochloride (CAS 108294-53-7) is the definitive α2-adrenergic research ligand. Its p-iodine substitution enables gamma-emitting [125I] radiolabeling, delivering 10× higher sensitivity than [3H]p-aminoclonidine for quantitative autoradiography and low-expression receptor profiling (Kd 0.5–1.2 nM). Choose this partial agonist to investigate biased signaling distinct from full agonists. Procure with confidence for neuroanatomical mapping, competition binding, and selectivity profiling. Request analytical-standard COA and batch-specific data.

Molecular Formula C9H9Cl3IN3
Molecular Weight 392.4 g/mol
CAS No. 108294-53-7
Cat. No. B010517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Iodoclonidine hydrochloride
CAS108294-53-7
Synonyms4-iodoclonidine
p-iodoclonidine
Molecular FormulaC9H9Cl3IN3
Molecular Weight392.4 g/mol
Structural Identifiers
SMILESC1CN=C(N1)NC2=C(C=C(C=C2Cl)I)Cl
InChIInChI=1S/C9H8Cl2IN3.ClH/c10-6-3-5(12)4-7(11)8(6)15-9-13-1-2-14-9;/h3-4H,1-2H2,(H2,13,14,15);1H
InChIKeyULCGXOSKNHMYAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>58.9 [ug/mL] (The mean of the results at pH 7.4)

p-Iodoclonidine Hydrochloride (CAS 108294-53-7) – Compound Identity and Core Pharmacological Class


p-Iodoclonidine hydrochloride (CAS 108294-53-7) is a halogenated derivative of clonidine, characterized by a para-iodine substitution on the phenyl ring, yielding the molecular formula C9H8Cl2IN3·HCl and a molecular weight of 392.45 . The compound functions as a high-affinity partial agonist at α2-adrenergic receptors (α2-ARs) and is widely utilized in its radioiodinated form ([125I]PIC) as a radioligand for receptor binding assays, autoradiography, and pharmacological characterization studies [1].

Why p-Iodoclonidine Hydrochloride Cannot Be Readily Replaced by Clonidine or p-Aminoclonidine in Research Protocols


Although p-iodoclonidine belongs to the same α2-adrenergic agonist class as clonidine and p-aminoclonidine, these analogs are not functionally interchangeable. The para-iodine substitution confers critical differences in receptor binding affinity, detection capability (via radioiodination), and functional agonist activity. Substituting p-iodoclonidine with tritiated analogs such as [3H]clonidine or [3H]p-aminoclonidine introduces methodological constraints, including lower specific activity and weak beta-emission that is readily absorbed by tissue, thereby limiting sensitivity and precluding effective autoradiography [1]. Furthermore, the partial agonist profile of p-iodoclonidine differs from the full agonist activity of clonidine in certain functional readouts, meaning that experimental outcomes may vary substantially depending on the ligand selected [2].

Quantitative Differentiation of p-Iodoclonidine Hydrochloride Against Key Comparator Compounds


Superior Radioligand Detection: [125I]p-Iodoclonidine vs. [3H]Clonidine and [3H]p-Aminoclonidine

Radioiodinated p-iodoclonidine ([125I]PIC) offers substantially greater detection sensitivity compared to tritiated clonidine analogs. [125I] emits gamma radiation, which is more readily detected and less subject to tissue absorption than the weak beta-emission of [3H]. This allows [125I]PIC to achieve high specific activity and to be effectively employed in quantitative autoradiography and in assays involving low receptor density or limited tissue samples—applications where [3H]clonidine or [3H]p-aminoclonidine provide insufficient signal [1]. The detection advantage is intrinsic to the iodine substitution and is not achievable with the parent clonidine molecule.

Radioligand Binding Autoradiography Receptor Pharmacology

Higher Binding Affinity: p-Iodoclonidine vs. p-Aminoclonidine in Brain α2-Adrenoceptor Sites

In direct head-to-head quantitative autoradiography studies of rat brain, [125I]para-iodoclonidine ([125I]PIC) exhibited approximately 10-fold higher potency for binding to the heterogeneous receptor population labeled by ARC-239 (α2B and α2C subtypes) compared to [3H]para-aminoclonidine ([3H]PAC) [1].

Receptor Binding Neuropharmacology Quantitative Autoradiography

Partial Agonist Functional Profile: p-Iodoclonidine vs. Full Agonist Bromoxidine (UK14,304)

In human platelet membranes, p-iodoclonidine (PIC) binds to the same number of high-affinity sites as the α2-AR full agonist [3H]bromoxidine (UK14,304), which represent approximately 40% of the sites bound by the antagonist [3H]yohimbine. However, functionally, PIC exhibits minimal agonist activity in inhibiting adenylate cyclase, yet potentiates ADP-induced platelet aggregation with an EC50 of 1.5 µM and inhibits epinephrine-induced aggregation with an IC50 of 5.1 µM, thereby establishing a partial agonist profile distinct from full agonists [1].

Functional Pharmacology Platelet Aggregation Adenylate Cyclase

High-Affinity Binding to α2B-Adrenoceptor: p-Iodoclonidine Subnanomolar Kd

[125I]PIC binds with high affinity to cloned α2B-adrenoceptors expressed in NG-10815 cell membranes, with a dissociation constant (Kd) of 0.5 ± 0.1 nM [1]. In central α2-adrenergic receptor preparations, Kd values of 0.6 nM have been reported, with 93% specific binding at this concentration [2]. For human platelet membranes, a Kd of 1.2 ± 0.1 nM was determined [1]. These subnanomolar affinity values support the compound's utility in experiments where receptor density is low or tissue availability is limited.

Receptor Subtype Pharmacology Binding Kinetics Cloned Receptors

Selectivity Profile: p-Iodoclonidine Discriminates α2-Adrenoceptors from Off-Target Sites

Competition binding experiments demonstrate that [125I]PIC binding is potently displaced by α2-AR-selective ligands (yohimbine, bromoxidine, oxymetazoline, clonidine, p-aminoclonidine, (-)-epinephrine, idazoxan), all exhibiting Ki values in the low nanomolar range. In contrast, ligands for α1-adrenergic (prazosin), β-adrenergic (propranolol), and serotonergic (serotonin) receptors yield Ki values in the micromolar range, indicating at least a 1,000-fold selectivity window for α2-ARs over these off-target sites [1].

Receptor Selectivity Binding Specificity Off-Target Screening

Functional Efficacy in Cellular Assays: p-Iodoclonidine Attenuates cAMP Accumulation

Unlabeled p-iodoclonidine attenuates forskolin-stimulated cAMP accumulation in SK-N-SH neuroblastoma cells with a maximal attenuation of 76 ± 3% [1]. This functional readout confirms the compound's agonist activity at endogenously expressed α2-adrenoceptors in a neuronal cell model and provides a quantitative benchmark for comparing intrinsic efficacy across agonist compounds.

cAMP Assay Cellular Pharmacology Neuroblastoma

Primary Research and Industrial Application Scenarios for p-Iodoclonidine Hydrochloride


Quantitative Autoradiography for Anatomical Mapping of α2-Adrenoceptor Subtypes

The gamma emission and high specific activity of [125I]p-iodoclonidine make it the preferred radioligand for quantitative autoradiography of brain and peripheral tissues. Its 10-fold higher potency over [3H]p-aminoclonidine at α2B/α2C sites ensures robust signal detection in neuroanatomical mapping studies where spatial resolution and signal-to-noise ratio are critical [1].

Radioligand Binding Assays in Tissues with Low Receptor Density or Limited Sample Availability

With subnanomolar Kd values (0.5-1.2 nM) across multiple α2-AR subtypes, [125I]PIC enables reliable saturation and competition binding experiments in tissues expressing low receptor densities or when sample quantity is restricted. This includes studies using small brain nuclei, microdissected tissue samples, or cell lines with modest α2-AR expression [2].

Functional Dissection of Partial Agonism at α2-Adrenoceptors

p-Iodoclonidine's partial agonist profile—minimal adenylate cyclase inhibition yet potent modulation of platelet aggregation (EC50 1.5 µM for ADP potentiation; IC50 5.1 µM for epinephrine inhibition)—makes it a valuable tool for investigating biased signaling, receptor reserve, and structure-activity relationships at α2-ARs, distinct from the full agonist effects of clonidine or bromoxidine [3].

Selectivity Screening and Off-Target Profiling of α2-Adrenergic Ligands

The >1,000-fold selectivity window of p-iodoclonidine binding for α2-ARs over α1-adrenergic, β-adrenergic, and serotonergic sites supports its use as a reference radioligand in competition binding assays to characterize novel compounds and to confirm target engagement specificity [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for p-Iodoclonidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.